molecular formula C7H13N3O B1521256 2-Amino-6-isopropyl-4-(3H)-pyrimidinol CAS No. 951625-13-1

2-Amino-6-isopropyl-4-(3H)-pyrimidinol

Cat. No. B1521256
M. Wt: 155.2 g/mol
InChI Key: UIWYGZACZCBFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-isopropyl-4-(3H)-pyrimidinol (AIP) is a synthetic compound that has been studied for its potential applications in scientific research. AIP is a small molecule that can be synthesized in the laboratory, and it has a wide range of biochemical and physiological effects. It has been used in various laboratory experiments and has been found to be an effective tool for a variety of research applications.

Scientific Research Applications

Solvent-Free Synthesis of Pyrimidinones

A green chemistry approach has been developed for synthesizing 4H-pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines and β-oxo esters, catalyzed by BiCl3 under solvent-free conditions. This method yields only water and alcohol as by-products, highlighting an eco-friendly synthesis pathway for pyrimidinone derivatives (Roslan et al., 2015).

Cyanoacetylation of Aminopyrimidines

A series of 6-aminopyrimidines have been cyanoacetylated using cyanoacetic acid and acetic anhydride, demonstrating a method for functionalizing pyrimidines that may be applicable to derivatives such as 2-amino-6-isopropyl-4-(3H)-pyrimidinol for creating novel compounds (Quiroga et al., 2008).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting potential medicinal applications for structurally related compounds such as 2-amino-6-isopropyl-4-(3H)-pyrimidinol in drug discovery (Rahmouni et al., 2016).

Fluorescent Probes for RNA Monitoring

Pyrrolo-C, a fluorescent analog of cytidine, demonstrates how derivatives of pyrimidin-4-ones can be used as site-specific probes for studying RNA structure and dynamics, providing a framework for using 2-amino-6-isopropyl-4-(3H)-pyrimidinol derivatives in molecular biology research (Tinsley & Walter, 2006).

Corrosion Inhibition

Pyrimidine derivatives have been studied as organic inhibitors for the corrosion of mild steel in acidic media, indicating the potential of 2-amino-6-isopropyl-4-(3H)-pyrimidinol derivatives in developing new corrosion inhibitors (Yadav et al., 2015).

properties

IUPAC Name

2-amino-6-propan-2-yl-1,4-dihydropyrimidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-4(2)5-3-6(11)10-7(8)9-5/h3-4,6,11H,1-2H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWYGZACZCBFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(N=C(N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-isopropyl-4-(3H)-pyrimidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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